
Maprotiline hydrochloride
Structure
2D Structure

3D Structure of Parent
Propriétés
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10262-69-8 (Parent) | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044507 | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID14743087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10347-81-6 | |
Record name | Maprotiline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maprotiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maprotiline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAPROTILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Historical Context and Evolution within Antidepressant Classes
Developed in the 1970s, maprotiline (B82187) emerged as a distinct alternative to the more established tricyclic antidepressants (TCAs) and the later-developed selective serotonin (B10506) reuptake inhibitors (SSRIs). patsnap.com Pharmaceutical companies, notably Novartis (formerly Ciba-Geigy), were instrumental in its development and distribution. patsnap.com While structurally distinct, its pharmacological properties bear a close resemblance to those of secondary amine TCAs like nortriptyline (B1679971) and protriptyline. wikipedia.org
Classification within Tetracyclic Antidepressants (TeCAs)
Maprotiline is classified as a tetracyclic antidepressant (TeCA) due to its unique four-ring chemical structure. wikipedia.org Specifically, it possesses a dibenzobicyclo[2.2.2]octadiene ring system. wikipedia.org This molecular configuration distinguishes it from the three-ring structure of tricyclic antidepressants. Despite this structural difference, its mechanism of action and therapeutic effects align it closely with the TCA class, particularly the secondary amines. wikipedia.org It is a potent norepinephrine (B1679862) reuptake inhibitor with weaker effects on serotonin and dopamine (B1211576) reuptake. wikipedia.orgpatsnap.com
Therapeutic Applications and Efficacy Spectrum in Depressive Disorders
Maprotiline hydrochloride is indicated for the treatment of a range of depressive illnesses, leveraging its antidepressant and anxiolytic properties. drugbank.comfda.gov
Maprotiline is utilized in the management of Major Depressive Disorder. drugbank.comfda.gov Its efficacy in treating the symptoms of MDD, such as persistent sadness, loss of interest, and changes in sleep and appetite, has been established in clinical practice. patsnap.com Studies have shown that maprotiline is an effective antidepressant for adults of all ages with this condition. epa.gov In a multicenter evaluation, 89% of patients with major depressive disorder or dysthymic disorder showed marked or moderate improvement after six weeks of treatment. epa.gov Another retrospective analysis of outpatients with major depressive disorders found that over 80% of patients responded to maprotiline treatment after six weeks. jarcet.com
The drug is also indicated for the treatment of depressive neurosis, now more commonly known as dysthymic disorder. fda.govdrugbank.com This condition is characterized by a chronic, less severe but persistent depressed mood. A multicenter study involving 134 patients with either dysthymic disorder or major depressive disorder demonstrated the efficacy of maprotiline in this population. epa.gov A double-blind, randomized trial comparing fluvoxamine (B1237835) and maprotiline in patients with either Major Depression or Dysthymic Disorder found a statistically significant improvement in both treatment groups after six weeks. thieme-connect.com
Maprotiline is indicated for the treatment of the depressed phase of manic-depressive illness, also known as bipolar depression. drugbank.commedlineplus.gov However, it is important to note that while it is used for this purpose, it is not approved for the treatment of bipolar depression, and caution is advised due to the potential for inducing manic episodes in susceptible individuals. patsnap.comfda.gov One comparative study suggested that maprotiline may be more effective in bipolar patients than clomipramine. nih.gov
Maprotiline has also been indicated for the treatment of involutional melancholia, a term formerly used to describe depression occurring in late life, often with anxious and agitated features. drugbank.comt3db.ca Its sedative properties can be beneficial in managing the agitation that can accompany this form of depression. patsnap.com
Research Findings on Maprotiline Efficacy
Study Type | Patient Population | Comparator | Key Findings | Reference(s) |
Multicenter Evaluation | 134 patients with dysthymic disorder or major depressive disorder | None (noncomparative) | 89% of patients had marked or moderate improvement in their overall condition by the final week of treatment. | epa.gov |
Retrospective Cohort Analysis | 62 outpatients with major depressive disorders | None | Over 80% of patients responded to maprotiline treatment after 6 weeks. | jarcet.com |
Controlled, Double-Blind Study | 71 female outpatients with primary depression | Imipramine (B1671792) | Maprotiline was at least as effective as imipramine and significantly better in depressive neurosis. | nih.gov |
Double-Blind Randomized Trial | 48 outpatients with Major Depression or Dysthymic Disorder | Fluvoxamine | Both maprotiline and fluvoxamine achieved statistically significant improvement with similar success rates after six weeks. | thieme-connect.com |
Controlled Study | 40 outpatients with major affective disorders (uni- and bipolar) | Chlorimipramine | The therapeutic effect of both drugs was very similar, but maprotiline appeared to be more effective in bipolar patients. | nih.gov |
Anxiety Symptomatology Associated with Depression
Furthermore, maprotiline's strong antihistaminic properties, resulting from its high affinity for H1 receptors, contribute to a sedative effect. patsnap.comdrugbank.com This can be particularly beneficial for patients whose depression is accompanied by agitation, nervousness, and sleep disturbances. patsnap.com
Clinical studies have explored the anxiolytic properties of maprotiline. In a controlled study involving patients with acute myocardial infarction who often exhibit both anxiety and depression, maprotiline was shown to have an anxiolytic action comparable to diazepam, while also markedly improving depression. nih.gov Another double-blind study compared maprotiline with paroxetine (B1678475) in depressed outpatients and found that both drugs demonstrated equieffective and good anxiety-reducing properties. nih.gov However, not all studies have yielded clear positive results regarding its anxiolytic activity. A double-blind comparison with amitriptyline (B1667244) and a placebo in depressed outpatients reported that methodological difficulties prevented a sufficient assessment of maprotiline's anxiolytic effects. nih.gov Similarly, a study comparing maprotiline with the selective serotonin uptake inhibitor fluvoxamine for panic disorder found maprotiline to be ineffective for panic attacks and to have virtually no effect on the level of anxiety, despite a slight effect on depressive symptoms. nih.gov This suggests its efficacy may be more pronounced for generalized anxiety associated with depression rather than for panic disorders. nih.govnih.gov
Research Findings
Table 1: Receptor Binding Profile of Maprotiline
This table displays the binding affinity (Kᵢ in nM) of maprotiline for various neurotransmitter receptors. Lower Kᵢ values indicate stronger binding.
Receptor | Binding Affinity (Kᵢ, nM) |
H₁ | 0.79–2.0 |
5-HT₂ | Moderate Antagonist |
α₁-adrenergic | Moderate Antagonist |
D₅ | 429 |
Muscarinic acetylcholine (B1216132) | 570 |
H₂ | 776 |
H₃ | 66100 |
H₄ | 85100 |
Data sourced from Wikipedia. wikipedia.org
Table 2: Summary of Comparative Clinical Studies on Anxiolytic Effects
Study Comparison | Patient Population | Key Findings on Anxiety | Citation |
Maprotiline vs. Diazepam | Patients with acute myocardial infarction | Maprotiline demonstrated a comparable anxiolytic action to diazepam. | nih.gov |
Maprotiline vs. Paroxetine | Depressed outpatients | Both drugs showed equieffective and good anxiety-reducing properties. | nih.gov |
Maprotiline vs. Fluvoxamine | Patients with panic disorder | Maprotiline had virtually no effect on the level of anxiety or panic attacks. | nih.gov |
Maprotiline vs. Amitriptyline & Placebo | Depressed outpatients | Methodological issues prevented an adequate assessment of anxiolytic activity. | nih.gov |
Pharmacology and Molecular Mechanisms of Action
Maprotiline (B82187) hydrochloride's therapeutic effects are primarily attributed to its influence on neurotransmitter systems within the central nervous system. Its mechanism revolves around the potentiation of central adrenergic synapses by blocking the reuptake of norepinephrine (B1679862) at nerve endings. ncats.io
Neurotransmitter Reuptake Inhibition Profile
Maprotiline exhibits a specific pattern of neurotransmitter reuptake inhibition, which distinguishes it from other classes of antidepressants.
The principal mechanism of action of maprotiline is the potent inhibition of the norepinephrine (noradrenaline) transporter (NET). patsnap.comdrugbank.comnih.gov By blocking NET, maprotiline increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. patsnap.comdrugbank.com This action is believed to be the primary contributor to its antidepressant effects. ncats.iowikipedia.org Research has consistently shown that maprotiline is a strong and highly selective inhibitor of norepinephrine reuptake in both the brain and peripheral tissues. drugbank.comnih.govtaylorandfrancis.com Studies in rats have demonstrated that maprotiline effectively inhibits the uptake of noradrenaline in various brain regions, including the cerebral cortex, cerebellum, hypothalamus, and pons-medulla. nih.gov
In contrast to its potent effects on norepinephrine, maprotiline has a weak or negligible effect on the reuptake of serotonin (B10506) (5-HT). drugbank.comwikipedia.orgtaylorandfrancis.com This selectivity for the norepinephrine transporter over the serotonin transporter is a key feature of its pharmacological profile. nih.govnih.gov While some sources suggest that at higher doses, maprotiline may increase serotonergic transmission, its primary action at therapeutic concentrations is not mediated through serotonin reuptake inhibition. wikipedia.orgpatsnap.com This clear distinction from many tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) underscores its unique neurochemical activity. nih.govnih.gov
Maprotiline's impact on dopamine (B1211576) reuptake is minimal. patsnap.comguidetopharmacology.org Research indicates that it is a weak inhibitor of the dopamine transporter. guidetopharmacology.org However, because dopamine is partially cleared from the synaptic cleft in the frontal cortex by the norepinephrine transporter, maprotiline's inhibition of NET can lead to a secondary increase in dopamine neurotransmission in this specific brain region. cambridge.org
Interactive Data Table: Neurotransmitter Transporter Affinity of Maprotiline
Transporter | Affinity (Ki, nM) | Level of Inhibition |
Norepinephrine Transporter (NET) | Potent | Strong |
Serotonin Transporter (SERT) | Weak | Weak or Absent |
Dopamine Transporter (DAT) | Minimal | Minimal |
Note: This table provides a qualitative summary of research findings. Specific Ki values can vary between studies.
Receptor Binding and Antagonistic Activities
Maprotiline is a potent antagonist of the histamine (B1213489) H1 receptor. drugbank.comwikipedia.orgguidetopharmacology.org This strong antihistaminic action is the mechanistic basis for its sedative effects. drugbank.comwikipedia.org The binding affinity of maprotiline for the H1 receptor is significant, contributing to its clinical use in patients with depression accompanied by anxiety and sleep disturbances. patsnap.compatsnap.com
Maprotiline demonstrates moderate antagonistic activity at α1-adrenergic receptors. drugbank.comwikipedia.org This interaction can lead to cardiovascular effects. Additionally, maprotiline acts as an antagonist at central presynaptic α2-adrenergic autoreceptors. drugbank.com This action is thought to further enhance central noradrenergic and serotonergic activity. drugbank.com Studies on cardiac tissue in rats have shown that long-term maprotiline treatment can influence the gene expression of β1- and β2-adrenoceptors. scielo.br
Interactive Data Table: Receptor Binding Profile of Maprotiline
Receptor | Activity | Effect |
Histamine H1 | Potent Antagonist | Sedation |
Alpha-1 Adrenergic | Moderate Antagonist | Cardiovascular effects |
Alpha-2 Adrenergic | Antagonist | Increased noradrenergic and serotonergic activity |
5-HT2 | Moderate Antagonist | N/A |
5-HT7 | Potent Antagonist | Potential role in antidepressant effects |
Muscarinic Acetylcholine (B1216132) | Weak Antagonist | Minimal anticholinergic effects |
Dopamine D2 | Weak Antagonist | N/A |
Note: This table summarizes the receptor binding activities of maprotiline based on available research.
Alpha-Adrenergic Receptor Interactions
Central Presynaptic Alpha-2 Adrenergic Inhibitory Autoreceptor and Hetero-receptor Antagonism
Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors. drugbank.comnih.gov This antagonism is believed to lead to an increase in central noradrenergic and serotonergic activity. drugbank.comnih.gov Presynaptic α2-adrenergic autoreceptors on noradrenergic neurons typically inhibit the release of norepinephrine. By blocking these receptors, maprotiline disinhibits norepinephrine release, thereby increasing its concentration in the synaptic cleft. scispace.com Similarly, antagonism of presynaptic α2-adrenergic heteroreceptors on serotonergic neurons can enhance serotonin release.
Peripheral Alpha-1 Adrenergic Receptor Antagonism
Maprotiline is a moderate antagonist of peripheral α1-adrenergic receptors. wikipedia.orgdrugbank.comnih.gov This action can lead to vasodilation and is thought to be responsible for the occasional occurrence of orthostatic hypotension (a drop in blood pressure upon standing) associated with its use. drugbank.comnih.gov The α1-adrenergic blocking activity of maprotiline is noted to be less pronounced than that of amitriptyline (B1667244). drugbank.comselleckchem.com
Muscarinic Acetylcholine Receptor Interactions: Weak Anticholinergic Action
Maprotiline exhibits weak antagonistic activity at muscarinic acetylcholine receptors. wikipedia.orgpatsnap.com This results in minimal anticholinergic effects compared to many tricyclic antidepressants (TCAs). wikipedia.org While it does have some affinity for these receptors, the action is considered weak, contributing to a more favorable side effect profile in terms of issues like dry mouth and constipation when compared to drugs with stronger anticholinergic properties like amitriptyline. patsnap.comresearchgate.netnih.gov
Serotonin 5-HT2 and 5-HT7 Receptor Antagonism
Maprotiline demonstrates moderate antagonism at 5-HT2 receptors and has more recently been identified as a potent antagonist of the 5-HT7 receptor. wikipedia.orgguidetopharmacology.org The antagonism at 5-HT7 receptors may play a significant role in its antidepressant efficacy. wikipedia.orgsnmjournals.org Studies have shown that various antidepressant drugs, including maprotiline, act as antagonists at enteric 5-HT7 receptors. nih.gov The rank order of affinity for this action among several antidepressants was found to be mianserin (B1677119) > maprotiline > imipramine (B1671792) > amitriptyline. nih.gov Blockade of 5-HT7 receptors has been proposed as a strategy for a faster onset of antidepressant action. nih.gov
Dopamine D2 Receptor Binding
Maprotiline exhibits weak binding affinity for dopamine D2 receptors. wikipedia.orgguidetopharmacology.org In vitro studies have shown its Ki value for the human D2 receptor to be in the range of 350-665 nM, indicating a relatively low potency at this site. wikipedia.orgguidetopharmacology.orgtargetmol.com This weak interaction suggests that direct dopaminergic blockade is not a primary component of its therapeutic action. diva-portal.org
Downstream Signaling Pathways and Cellular Responses
Recent research has highlighted maprotiline's ability to modulate the unfolded protein response (UPR), a cellular stress response pathway. nih.gov In studies using HEK293T cells, maprotiline was shown to inhibit all three branches of the UPR induced by endoplasmic reticulum (ER) stress. nih.govresearchgate.net Specifically, it was found to:
Inhibit the PERK-CHOP pathway by reducing the phosphorylation of PERK and the expression of ATF4 and CHOP. nih.govresearchgate.net
Inhibit the ATF6 pathway. nih.govresearchgate.net
Inhibit the IRE1α-XBP-1/JNK pathway by inhibiting IRE1α phosphorylation, XBP-1 mRNA splicing, and JNK phosphorylation. nih.gov
Furthermore, maprotiline has been shown to target the ERK signaling pathway. medchemexpress.comnih.gov In hepatocellular carcinoma cells, maprotiline was found to reduce the phosphorylation of ERK, which in turn decreased the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2), leading to reduced cholesterol biosynthesis and inhibition of cancer cell growth. nih.gov The drug has also been found to induce apoptosis in cancer cells by activating the JNK-related caspase-3 pathway. selleckchem.comnih.gov
Interactive Data Table: Receptor Binding Affinities of Maprotiline
Receptor | Affinity (Ki, nM) | Species | Notes |
α1-Adrenergic | Moderate Antagonist | Human | Contributes to orthostatic hypotension. wikipedia.orgdrugbank.comnih.gov |
α2-Adrenergic | 684 | Human | Antagonism increases norepinephrine and serotonin release. drugbank.comnih.govguidetopharmacology.org |
Muscarinic Acetylcholine | 570 | Human | Weak anticholinergic action. wikipedia.orgpatsnap.com |
5-HT2A | Moderate Antagonist | Human | wikipedia.orgguidetopharmacology.org |
5-HT7 | Potent Antagonist (pKB 7.3) | Guinea-Pig | May contribute significantly to antidepressant effects. wikipedia.orgnih.gov |
Dopamine D2 | 350 - 1154 | Human | Weak binding affinity. wikipedia.orgguidetopharmacology.org |
Histamine H1 | 0.79 - 2.0 | Human | Strong antagonist, responsible for sedative effects. wikipedia.org |
Pharmacodynamics and Neurophysiological Effects
Central Nervous System Effects
Maprotiline (B82187) hydrochloride's impact on the central nervous system is multifaceted, involving alterations in brain electrical activity, the threshold for seizures, and the architecture of sleep.
Electroencephalogram (EEG) Alterations: Alpha-Wave Density, Frequency, and Amplitude
Studies on the effects of maprotiline on the electroencephalogram (EEG) have revealed distinct changes in alpha-wave characteristics. drugbank.comnih.govnih.gov Following administration of maprotiline, there is an observed increase in the density and amplitude of alpha waves. drugbank.comnih.govnih.gov Concurrently, a reduction in the frequency of these alpha waves has been noted. drugbank.comnih.govnih.gov These alterations to the brain's electrical activity are a key neurophysiological signature of the compound's action. drugbank.comnih.govnih.gov
EEG Parameter | Effect of Maprotiline Hydrochloride |
---|---|
Alpha-Wave Density | Increase |
Alpha-Wave Frequency | Reduction |
Alpha-Wave Amplitude | Increase |
Convulsive Threshold Modulation
A significant neurophysiological effect of this compound is its modulation of the convulsive threshold. The compound is known to lower the seizure threshold, an action it shares with tricyclic antidepressants. drugbank.comnih.govnih.govamiqt.com This effect is attributed to its anticholinergic and antimuscarinic properties. amiqt.com The risk of seizures may be heightened when maprotiline is used concurrently with other medications that also lower the seizure threshold, such as phenothiazines, or when the dosage of benzodiazepines is rapidly reduced in patients taking maprotiline. fda.gov While the precise mechanism is not fully understood, it is a critical consideration in the neuropharmacological profile of the drug. amiqt.com Cases of seizures have been reported in patients taking therapeutic doses of maprotiline. amiqt.comnih.gov
Sleep Architecture Modulation: REM Sleep Phase
This compound influences the architecture of sleep, particularly the Rapid Eye Movement (REM) sleep phase. In studies involving healthy individuals, maprotiline has been found to suppress REM sleep. nih.govresearchgate.net One study noted that maprotiline increased the duration of the REM sleep phase in depressed patients, in contrast to imipramine (B1671792), which was found to reduce it. drugbank.comnih.gov Furthermore, research in healthy subjects has shown that maprotiline can increase the duration of stage 2 sleep. cambridge.org
Autonomic Nervous System Effects
The influence of this compound extends to the autonomic nervous system, with notable considerations for orthostatic hypotension and tachycardia.
Orthostatic Hypotension Considerations
This compound can induce orthostatic hypotension, which is a drop in blood pressure upon standing. wikipedia.orgpatsnap.com This effect is attributed to its moderate peripheral α1 adrenergic antagonist activity. drugbank.comnih.gov The risk of orthostatic hypotension with maprotiline is considered moderate in comparison to other antidepressants. uptodateonline.ir Caution is advised for patients who are at a higher risk for this effect or for whom transient hypotensive episodes could be poorly tolerated. uptodateonline.ir
Tachycardia Considerations
Tachycardia, or an increased heart rate, is a potential cardiovascular effect associated with this compound. fda.govwikipedia.orgmims.commedworksmedia.com Rare occurrences of tachycardia have been reported in patients using maprotiline. fda.govmedworksmedia.com This is a key consideration in the autonomic nervous system profile of the compound.
Preclinical Research Models and Findings
Animal Models of Depression and Anxiety
Animal models are crucial tools for screening potential antidepressant compounds and for studying the neurobiological underpinnings of psychiatric disorders. Maprotiline (B82187) has been evaluated in several of these models, which aim to replicate specific symptoms or behavioral states associated with depression and anxiety.
Forced Swimming Test in Reserpinized Rats
The forced swimming test is a widely used behavioral paradigm to assess antidepressant activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. Pre-treatment with reserpine, a substance that depletes monoamines, can induce a state of lethargy and increased immobility in this test, mimicking depressive-like symptoms.
Research has shown that the antidepressant-like effects of maprotiline in the forced swimming test can be influenced by the experimental conditions. In one study, maprotiline, administered at doses of 15 and 30 mg/kg, did not reduce the duration of immobility in rats that had not been previously exposed to the swimming stressor. nih.gov However, when the rats underwent a pre-test session 24 hours before the actual test, maprotiline significantly reduced immobility time, indicating an antidepressant-like effect under these stressed conditions. nih.gov This suggests that a pre-existing state of stress may be necessary to reveal the pharmacological activity of maprotiline in this model. nih.gov
Tetrabenazine-Induced Catalepsy and Ptosis Antagonism
Tetrabenazine is a compound that, similar to reserpine, depletes central monoamines, leading to behavioral effects such as catalepsy (a state of muscular rigidity and immobility) and ptosis (drooping of the eyelids). The ability of a drug to counteract these effects is often indicative of its potential to enhance monoaminergic neurotransmission.
Preclinical studies have demonstrated that maprotiline is effective in antagonizing the effects of tetrabenazine. Specifically, research has shown that maprotiline administration can inhibit tetrabenazine-induced ptosis in rats. nih.gov Furthermore, in a related model, maprotiline was found to be more potent than the tricyclic antidepressants amitriptyline (B1667244) and imipramine (B1671792) in antagonizing catalepsy induced by the antipsychotic drug haloperidol. nih.gov
Neuropharmacological Investigations
To understand the mechanisms underlying its behavioral effects, maprotiline hydrochloride has been subjected to a range of neuropharmacological studies. These investigations have focused on its interaction with neurotransmitter systems and its influence on synaptic plasticity, learning, and memory.
Synaptosomal Uptake Studies: Noradrenaline vs. Serotonin (B10506) Uptake
Synaptosomes, which are isolated nerve terminals, provide an in vitro system to study the effects of drugs on neurotransmitter reuptake. Studies using this technique have revealed that this compound is a potent and selective inhibitor of noradrenaline (norepinephrine) reuptake. nih.govnih.govpatsnap.com
Maprotiline exhibits a high affinity for the noradrenaline transporter while having a significantly lower affinity for the serotonin transporter. patsnap.com This selectivity is a key feature of its pharmacological profile and distinguishes it from many tricyclic antidepressants that inhibit the reuptake of both noradrenaline and serotonin. nih.gov The dissociation constants (Kd) for maprotiline at the respective transporters highlight this selectivity.
Transporter | Dissociation Constant (Kd) in nM |
---|---|
Noradrenaline Transporter | 11.1 |
Dopamine (B1211576) Transporter | 1000 |
Serotonin Transporter | 5800 |
Binding affinity of this compound for monoamine transporters. abcam.com
Further in vivo studies have confirmed this selective action, showing that even at very high doses, maprotiline does not inhibit serotonin uptake in various brain regions of rats. nih.gov
Effects on Learning and Memory: Inhibitory Avoidance Learning
The inhibitory avoidance task is a behavioral paradigm used to assess learning and memory in rodents. In this task, an animal learns to avoid a location where it has previously received an aversive stimulus (e.g., a mild foot shock).
Studies investigating the effects of maprotiline on this task have consistently shown that it can impair learning and memory. Acute administration of maprotiline before the training phase of the inhibitory avoidance task has been found to impair the performance of mice in the subsequent test phase, as indicated by shorter latencies to enter the previously shocked compartment. nih.gov This impairment was observed at doses of 15, 20, and 25 mg/kg. nih.govane.plresearchgate.net
Interestingly, when maprotiline was administered after the training phase, it did not affect test performance, suggesting that it primarily interferes with the acquisition or consolidation of the memory rather than its retrieval. nih.gov This memory-impairing effect of maprotiline appears to be independent of its effects on anxiety. nih.govresearchgate.net
Dose of Maprotiline (mg/kg) | Effect on Inhibitory Avoidance Learning |
---|---|
5 | Impaired performance nih.gov |
10 | No significant effect |
15 | Impaired performance nih.govresearchgate.net |
20 | Impaired performance nih.govnih.govresearchgate.net |
25 | Impaired performance nih.govresearchgate.netresearchgate.net |
Effects of acute pre-training administration of this compound on inhibitory avoidance in mice.
Influence on Long-Term Potentiation (LTP) in Hippocampus
Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a cellular mechanism underlying learning and memory. It involves a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
The influence of antidepressant drugs on LTP has been a subject of investigation to understand their potential cognitive effects. A study examining the effects of chronic treatment with different types of antidepressants on LTP in the rat hippocampus found that maprotiline, as a selective noradrenaline reuptake inhibitor, did not impair LTP. nih.gov In contrast, antidepressants that inhibit the reuptake of both serotonin and noradrenaline, such as venlafaxine (B1195380) and imipramine, were found to impair LTP. nih.gov This finding suggests that the selective action of maprotiline on the noradrenergic system may spare it from the detrimental effects on this form of synaptic plasticity that are observed with mixed-action antidepressants. nih.gov
Anti-inflammatory and Immunomodulatory Effects in Murine Models
Maprotiline has demonstrated significant anti-inflammatory and immunomodulatory activities in several murine models. In a rat model of acetic acid-induced colitis, maprotiline administration significantly improved both macroscopic and histological damage scores and reduced the activity of myeloperoxidase, a marker for inflammation. nih.govnih.gov These beneficial effects were observed in both normal and reserpine-induced depressed rats, suggesting that the anti-inflammatory action is independent of its antidepressant effects. nih.govnih.gov
Further studies using a carrageenan-induced paw edema model in rats, a common test for acute inflammation, also confirmed maprotiline's anti-inflammatory properties. termedia.plscielo.brscielo.br The mechanism behind this effect involves the modulation of key inflammatory cells and pathways. Research indicates that maprotiline can attenuate the inflammatory response by inhibiting the migration of neutrophils and preventing the degranulation of mast cells. scielo.brscielo.br Additionally, in lipopolysaccharide-stimulated human U937 macrophage cells, maprotiline was shown to suppress the gene expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2). termedia.pl
Preclinical Model | Key Findings | Observed Mechanisms | Citations |
---|---|---|---|
Acetic Acid-Induced Colitis (Rats) | Improved macroscopic and histologic scores; Diminished myeloperoxidase activity. | General anti-inflammatory effect. | nih.govnih.gov |
Carrageenan-Induced Paw Edema (Rats) | Prevented development of edema. | Inhibition of neutrophil migration; Mast cell stabilization. | scielo.brscielo.br |
LPS-Stimulated U937 Macrophages | Suppressed iNOS and COX2 gene expression. | Inhibition of key inflammatory mediators. | termedia.pl |
Novel Pharmacological Activities and Disease Models
Beyond its anti-inflammatory effects, maprotiline has been investigated for its potential in treating complex diseases like cancer and pulmonary hypertension in various preclinical settings.
In preclinical models of hepatocellular carcinoma (HCC), maprotiline has been identified as a potent inhibitor of tumor progression. nih.govnih.govresearchgate.net Studies using HCC cell lines (Huh7 and HepG2) and in vivo xenograft mouse models demonstrated that maprotiline significantly restrains cancer cell proliferation, colony formation, and metastasis. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org A key mechanism underlying this anti-cancer effect is the suppression of cholesterol biosynthesis within the cancer cells. nih.govnih.govfrontiersin.org This disruption of cholesterol metabolism impedes HCC cell growth. nih.govfrontiersin.org Notably, maprotiline was also found to enhance the sensitivity of HCC cells to the standard chemotherapy drug, sorafenib. nih.govnih.gov
The anticancer activity of maprotiline in HCC is linked to its ability to modulate specific intracellular signaling pathways. nih.govnih.gov Research has revealed that maprotiline substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2), a critical regulator of cholesterol synthesis. nih.govnih.govfrontiersin.orgwjgnet.com This action is mediated through the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govnih.govwjgnet.com By inhibiting the ERK-SREBP2 signaling axis, maprotiline effectively reduces cholesterol biosynthesis, which in turn suppresses the growth and metastasis of HCC cells. nih.govfrontiersin.org The MAPK/ERK pathway is known to be activated in over half of human HCC cases, making it a significant therapeutic target. nih.gov
Further mechanistic studies have identified Cellular Retinoic Acid Binding Protein 1 (CRABP1) as a direct molecular target of maprotiline. nih.govnih.govfrontiersin.orgmdpi.com In HCC cells, CRABP1 is believed to promote tumor growth by activating the ERK pathway, leading to the phosphorylation of SREBP2 and subsequent cholesterol production. nih.gov Maprotiline directly binds to CRABP1, inhibiting its biological activity. nih.govmdpi.comresearchgate.net This direct interaction disrupts the downstream activation of the ERK-SREBP2 pathway, ultimately leading to the observed suppression of cholesterol synthesis and inhibition of tumor growth. nih.govfrontiersin.orgresearchgate.net
Target/Pathway | Effect of Maprotiline | Downstream Consequence | Citations |
---|---|---|---|
CRABP1 | Direct binding and inhibition. | Suppression of CRABP1's biological activity. | nih.govnih.govfrontiersin.orgmdpi.com |
ERK Signaling Pathway | Inhibition of the pathway. | Decreased phosphorylation of SREBP2. | nih.govfrontiersin.orgwjgnet.com |
Cholesterol Biosynthesis | Attenuation/Suppression. | Inhibition of HCC cell proliferation and metastasis. | nih.govnih.govfrontiersin.org |
Maprotiline has also been identified as a potential immunomodulatory agent in cancer therapy through its ability to reduce the expression of Programmed Death-Ligand 1 (PD-L1). researchgate.netnih.gov PD-L1 on tumor cells interacts with the PD-1 receptor on T cells, suppressing the anti-tumor immune response. nih.govresearchgate.net A network medicine-based approach repurposed maprotiline as a PD-L1 modifier, identifying the E3 ubiquitin ligase speckle-type zinc finger structural protein (SPOP) as its target. researchgate.net By targeting SPOP, maprotiline reduces PD-L1 expression. researchgate.net In mouse models of melanoma, treatment with maprotiline decreased PD-L1 expression, inhibited tumor cell proliferation, and enhanced the anti-tumor immune response. nih.govresearchgate.net This was evidenced by an increased proportion of CD4+ and CD8+ T cells and natural killer (NK) cells in the spleen and greater infiltration of T cells into the tumor tissue. nih.govresearchgate.net
In a widely used rat model where pulmonary arterial hypertension (PAH) is induced by monocrotaline (B1676716) (MCT), maprotiline has shown significant protective effects. nih.govfrontiersin.orgfrontiersin.org Administration of maprotiline to these rats reduced pulmonary hypertension, inhibited the development of right ventricular hypertrophy, and lessened the pathological changes associated with pulmonary vascular remodeling. nih.govfrontiersin.orgfrontiersin.org The compound was also found to inhibit the proliferation of hypoxia-induced human pulmonary artery smooth muscle cells in a concentration-dependent manner. nih.govfrontiersin.org These findings suggest that maprotiline can attenuate the progression of PAH. nih.govfrontiersin.org
Parameter Measured | Effect of Maprotiline Treatment | Citations |
---|---|---|
Pulmonary Artery Pressure | Reduced | nih.govfrontiersin.orgfrontiersin.org |
Right Ventricular Hypertrophy | Inhibited | nih.govfrontiersin.orgfrontiersin.org |
Pulmonary Vascular Remodeling | Reduced pathological changes | nih.govfrontiersin.orgfrontiersin.org |
Pulmonary Artery Smooth Muscle Cell Proliferation | Inhibited | nih.govfrontiersin.org |
Restoration of ER Homeostasis and Neuroprotection via Histamine (B1213489) Receptor H1 Inhibition in Retinal Ganglion Cells
When the protein or calcium balance of the endoplasmic reticulum (ER) is disturbed, cells undergo ER stress, a condition linked to various diseases, including neurodegeneration. dartmouth.edunih.gov Research has identified that the genetic removal of CHOP, a downstream effector of ER stress, provides significant protection to neuron somata and axons. nih.govbohrium.com
In a study utilizing a CHOP promoter-driven luciferase cell-based assay, maprotiline was identified as one of three tricyclic compounds that effectively inhibit ER stress by antagonizing their common target, the histamine receptor H1 (HRH1). dartmouth.edunih.gov Further investigation demonstrated that maprotiline restores ER homeostasis by preventing the HRH1-mediated release of calcium (Ca2+) from the ER. dartmouth.edunih.gov
Systemic administration of maprotiline in two different mouse models of optic neuropathy resulted in considerable neuroprotection. dartmouth.edunih.gov This included the protection of both the cell bodies (somata) and axons of retinal ganglion cells (RGCs) and the preservation of visual function. dartmouth.edunih.gov Similar neuroprotective effects were observed with CRISPR-mediated inhibition of HRH1 specifically in the RGCs. dartmouth.edunih.gov These findings establish maprotiline as a potential neuroprotective agent and HRH1 as a therapeutic target for conditions like glaucoma. dartmouth.edunih.gov
Preclinical Safety and Toxicity Assessments
Carcinogenicity and chronic toxicity studies for this compound have been conducted in laboratory rats and dogs. fda.gov In these studies, no drug- or dose-related occurrence of carcinogenesis was observed. fda.gov The International Agency for Research on Cancer (IARC) has not listed maprotiline as a carcinogen to humans. nih.gov
Species | Dosage | Duration | Findings |
---|---|---|---|
Rats | Up to 60 mg/kg (daily oral) | 18 months | No evidence of carcinogenesis fda.gov |
Dogs | Up to 30 mg/kg (daily oral) | 1 year | No evidence of carcinogenesis fda.gov |
Mutagenicity assessments have been conducted to evaluate the potential of this compound to induce genetic mutations. In one study, no evidence of mutagenic activity was found in the offspring of female mice that were mated with males treated with maprotiline. fda.gov The male mice received doses up to 60 times the maximum daily human dose. fda.gov
Reproductive and developmental toxicity studies for maprotiline have been carried out in several animal species to assess its effects on fertility and fetal development. fda.govwikipedia.org The studies found no evidence of impaired fertility or harm to the fetus attributable to maprotiline. fda.govwikipedia.org It is noted, however, that animal reproduction studies are not always predictive of the human response. fda.govwikipedia.org
Species | Dose (relative to maximum daily human dose) | Findings |
---|---|---|
Rabbits (female) | Up to 1.3 times | No evidence of impaired fertility or harm to the fetus fda.govwikipedia.org |
Mice (female) | Up to 7 times | No evidence of impaired fertility or harm to the fetus fda.govwikipedia.org |
Rats (female) | Up to 9 times | No evidence of impaired fertility or harm to the fetus fda.govwikipedia.org |
Clinical Research and Therapeutic Efficacy
Comparative Efficacy Trials
Comparative Efficacy of Maprotiline (B82187) vs. Imipramine (B1671792)
Study Characteristic | Maprotiline | Imipramine | Outcome | Source |
---|---|---|---|---|
Patient Population | 171 patients with manic-depressive illness, depressed type | 170 patients with manic-depressive illness, depressed type | No difference in efficacy based on Hamilton Depression Scale and Self-Rating Depression Scale. | nih.gov |
| Patient Population | Neurotic depressive patients | Neurotic depressive patients | Maprotiline appeared slightly more effective on Hamilton Depression Rating Scale and Zung Self-Rating Scales. | nih.gov |
The efficacy of maprotiline has been compared with moclobemide (B1677376), a reversible inhibitor of monoamine oxidase type A. In a multicenter, double-blind study involving 130 outpatients with major depression, moclobemide was found to be as effective as maprotiline over a four-week treatment period, according to the Hamilton Depression Rating Scale (HDRS) and the Zung self-rating depression scale. nih.gov Moclobemide demonstrated similar antidepressant and anxiolytic activity but had a stronger drive-enhancing effect. nih.gov
Comparative Efficacy of Maprotiline vs. Moclobemide
Study Duration | Assessment Scale | Maprotiline Group | Moclobemide Group | Outcome | Source |
---|---|---|---|---|---|
4 Weeks | HDRS, Zung SDS | - | - | Moclobemide was as effective as maprotiline. | nih.gov |
6 Weeks | HAMD Mean % Reduction | 61.2% | 62.2% | No significant difference observed. | nih.gov |
| 6 Weeks | Investigator's Global Assessment ("good" or "very good") | 58.5% | 63.0% | No significant difference observed. | nih.gov |
A one-year, double-blind prospective study compared the prophylactic effects of maprotiline and lithium carbonate in patients with recurrent affective disorders. nih.govcambridge.org The results demonstrated that lithium carbonate was significantly superior to maprotiline in preventing affective morbidity, both for the patient group as a whole and specifically for unipolar depressives. nih.govcambridge.org While the average Affective Morbidity Index was lower in patients treated with lithium, this difference was not statistically significant. nih.gov However, an analysis dividing patients into those with no affective morbidity versus those with some morbidity during the study showed a significant advantage for lithium carbonate. nih.govcambridge.org It was noted that plasma levels of lithium were consistently monitored and maintained at optimal concentrations, whereas maprotiline was given at a fixed dosage. nih.govcambridge.org
Onset of Therapeutic Action
The onset of therapeutic action for maprotiline is a notable aspect of its clinical profile. Therapeutic effects are sometimes observed within 3 to 7 days of starting treatment. fda.gov However, it more commonly takes two to three weeks for a noticeable improvement in symptoms to occur. fda.govpatsnap.com
Several comparative studies have suggested that maprotiline may have a more rapid onset of action than some tricyclic antidepressants. nih.gov For instance, one double-blind, placebo-controlled study indicated that maprotiline showed a faster onset of action compared to imipramine in neurotic depressives. nih.gov Similarly, a double-blind comparison with amitriptyline (B1667244) found maprotiline's effect to be significantly quicker, with a therapeutic effect apparent in many patients by the fourth day of treatment. journals.co.zanih.gov Another study also reported that clinical improvement in the maprotiline group was evident at the end of the first week of a comparative trial against amitriptyline. tau.ac.il Despite these findings, some reviews conclude that the issue of a more rapid onset of antidepressant effects with maprotiline compared to amitriptyline or imipramine remains unresolved. nih.gov
Efficacy in Specific Depressive Subtypes
Clinical research has demonstrated that maprotiline hydrochloride is an effective agent in the treatment of several depressive subtypes. It is indicated for depressive illness in patients with depressive neurosis (dysthymic disorder) and the depressed type of manic-depressive illness (major depressive disorder). nih.gov Furthermore, it has shown efficacy in alleviating anxiety that is often associated with depression. nih.gov
Comparative studies have been conducted to evaluate the efficacy of maprotiline relative to other antidepressants in specific depressive populations. In a double-blind study focusing on patients with endogenous depression, both maprotiline and nomifensine (B1679830) were found to have marked antidepressant actions, with no statistically significant difference in their response rates. droracle.ai
Another comparative trial assessed maprotiline against amineptine in a cohort of 70 depressed patients. The findings from this cross-over study indicated that while the two drugs were similarly effective in patients with endogenous, psychotic, and involutional depression, amineptine showed a significantly better response in the subgroup of patients with neurotic, reactive, or exhaustion depression. esculapio.pk
Research into the biochemical effects of maprotiline in endogenous depression has observed that in patients with severe depression, clinical improvement was associated with a progressive and marked increase in the serotonin (B10506) content of blood platelets, reaching normal levels by the third week of treatment.
Depressive Subtype | Comparator Drug | Key Finding | Reference |
---|---|---|---|
Endogenous Depression | Nomifensine | Both drugs demonstrated marked antidepressant action with no significant difference in efficacy. | droracle.ai |
Endogenous, Psychotic, and Involutional Depression | Amineptine | Both drugs appeared to be equally effective overall. | esculapio.pk |
Neurotic, Reactive, or Exhaustion Depression | Amineptine | Amineptine was found to be significantly more effective. | esculapio.pk |
Role in Chronic Pain Management
This compound has been investigated for its analgesic properties, particularly in the context of chronic pain syndromes that may or may not be associated with depression. The mechanism underlying its analgesic effect is thought to involve the potentiation of central adrenergic synapses by inhibiting the reuptake of norepinephrine (B1679862). researchgate.net
A clinical study involving 25 patients with a combination of pain and depression found that treatment with maprotiline resulted in a significant reduction of the pain syndrome. thieme-connect.com Of this group, 18 patients, which accounts for 72%, experienced a reduction in their pain syndrome by more than 50%. thieme-connect.com This suggests that maprotiline can be as effective as earlier antidepressants in the management of chronic pain. thieme-connect.com
In a comparative study against amitriptyline for the treatment of painful polyneuropathy in both diabetic and non-diabetic patients, both drugs were found to be significantly more effective than a placebo in relieving pain. While amitriptyline was found to be slightly more effective in the global assessment of pain relief, both drugs demonstrated efficacy.
Condition | Number of Patients | Outcome | Response Rate | Reference |
---|---|---|---|---|
Pain-Depression | 25 | Greater than 50% reduction in pain syndrome. | 72% (18 patients) | thieme-connect.com |
Painful Polyneuropathy | 33 | Reported reduced pain compared to placebo. | 42% (14 patients) |
Exploratory Research in Other Conditions
Beyond its established uses, this compound has been the subject of exploratory research to identify its potential therapeutic value in other medical conditions.
Preliminary, preclinical research has explored the potential of maprotiline in the context of diabetic kidney disease. A study investigating the effects of maprotiline on human renal glomerular endothelial cells (HRGECs) under high glucose conditions, a model for diabetic nephropathy, has yielded promising results. thieme-connect.com
The research found that maprotiline mitigated high glucose-induced oxidative stress in these cells, as evidenced by a decrease in the production of reactive oxygen species and an increase in superoxide (B77818) dismutase activity. thieme-connect.com Furthermore, maprotiline was observed to suppress the high glucose-induced expression of cyclooxygenase-2 and attenuated the associated increases in thromboxane (B8750289) B2 and decreases in 6-keto-prostaglandin F1α levels. thieme-connect.com
The study also demonstrated that maprotiline could prevent the high glucose-induced increase in the permeability of the endothelial cells and the corresponding decrease in the expression of zonula occludens-1. thieme-connect.com This protective effect on endothelial cell dysfunction was found to be mediated by the regulation of protein kinase C-α (PKC-α). thieme-connect.com These findings suggest a potential protective role for maprotiline in the cellular dysfunctions characteristic of diabetic nephropathy, providing a basis for further investigation into its therapeutic use for this condition. thieme-connect.com
Table of Compounds
Compound Name |
---|
6-keto-prostaglandin F1α |
Amineptine |
Amitriptyline |
Cyclooxygenase-2 |
Maprotiline |
This compound |
Nomifensine |
Norepinephrine |
Protein kinase C-α |
Serotonin |
Superoxide dismutase |
Thromboxane B2 |
Zonula occludens-1 |
Drug Interactions: Mechanistic Considerations
Interactions Affecting Maprotiline (B82187) Metabolism
Maprotiline is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system. drugbank.com Consequently, drugs that induce or inhibit these enzymes can significantly alter the plasma concentration of maprotiline, affecting its efficacy and toxicity profile.
Certain antiepileptic drugs, such as barbiturates (like phenobarbital), phenytoin (B1677684), and carbamazepine (B1668303), are potent inducers of various CYP450 enzymes. nih.govnih.govuky.edudrugbank.com These agents stimulate the activity of enzymes including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which are involved in the biotransformation of a wide array of drugs. nih.gov When co-administered with maprotiline, these inducers can accelerate its metabolism. nih.gov This increased metabolic rate leads to a more rapid clearance of maprotiline from the body, which can result in lower serum concentrations. nih.govnih.gov A reduction in maprotiline plasma levels may diminish its therapeutic efficacy. nih.gov For instance, carbamazepine and phenytoin are known to increase the metabolism of various psychotropic drugs, necessitating careful monitoring when used concurrently with agents like maprotiline. nih.govnih.gov
Table 1: Interactions with Hepatic Enzyme Inducers
Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Consequence |
---|---|---|---|
Hepatic Enzyme Inducers | Barbiturates, Phenytoin, Carbamazepine | Induction of CYP450 enzymes, leading to accelerated metabolism of maprotiline. nih.govnih.gov | Decreased plasma concentrations and potential reduction in the therapeutic efficacy of maprotiline. nih.gov |
Conversely, certain drugs act as inhibitors of hepatic enzymes, which can slow the metabolism of maprotiline. Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), and its active metabolite, norfluoxetine, are potent inhibitors of CYP2D6. nih.govnih.govclinpgx.orgmdpi.com Since CYP2D6 is a key enzyme in the metabolism of fluoxetine itself and other drugs like tricyclic antidepressants, its inhibition can lead to clinically significant drug interactions. nih.govnih.govclinpgx.org When fluoxetine is administered with maprotiline, it can inhibit maprotiline's metabolism, leading to an increase in its serum concentration. drugbank.com This elevated concentration can enhance the pharmacological effects of maprotiline. Cimetidine, a histamine (B1213489) H2 receptor antagonist, is another known inhibitor of several CYP450 enzymes. Its co-administration can also be expected to decrease the clearance of maprotiline, thereby increasing its plasma levels.
Table 2: Interactions with Hepatic Enzyme Inhibitors
Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Consequence |
---|---|---|---|
Hepatic Enzyme Inhibitors | Cimetidine, Fluoxetine | Inhibition of CYP450 enzymes (e.g., CYP2D6 by fluoxetine), leading to decreased metabolism of maprotiline. nih.govnih.govclinpgx.org | Increased plasma concentrations of maprotiline. drugbank.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. Maprotiline's pharmacological profile, which includes norepinephrine (B1679862) reuptake inhibition, anticholinergic activity, and sedative properties, makes it susceptible to such interactions. drugbank.com
The combination of maprotiline with monoamine oxidase inhibitors (MAOIs) is generally contraindicated due to the risk of severe adverse reactions. nih.gov MAOIs increase the synaptic availability of monoamine neurotransmitters like norepinephrine and serotonin by preventing their breakdown. nih.govpsychiatrist.com Maprotiline, similar to tricyclic antidepressants (TCAs), inhibits the reuptake of norepinephrine. drugbank.com The concurrent use of these agents can lead to an excessive accumulation of norepinephrine and potentially serotonin in the synaptic cleft. This can precipitate serious conditions such as a hypertensive crisis, characterized by a rapid and severe increase in blood pressure, or serotonin syndrome. nih.govpsychiatrist.com Serotonin syndrome is a potentially fatal condition with symptoms including fever, confusion, muscle rigidity, and fluctuations in heart rate and blood pressure. nih.gov A washout period of at least 14 days is typically recommended when switching between an MAOI and maprotiline. nih.gov
Maprotiline possesses central nervous system (CNS) depressant properties, which can be potentiated by other CNS depressant drugs. medindia.net Co-administration with substances like alcohol, benzodiazepines (e.g., lorazepam, alprazolam), and synthetic cannabinoids like nabilone (B1677615) can result in additive effects. medindia.netdrugs.commedscape.commedindia.netdrugs.com This pharmacodynamic synergism can lead to enhanced sedation, drowsiness, and impairment of psychomotor skills, judgment, and thinking. medscape.comdrugs.com Nabilone, for example, may increase the CNS depressant activities of maprotiline. medindia.netmedindia.net Therefore, caution is advised when these agents are used concurrently. medscape.com
Maprotiline exhibits inherent anticholinergic (parasympatholytic) activity. drugbank.com When combined with other drugs that also have anticholinergic properties, such as biperiden (B1667296), atropine, or certain antihistamines and neuroleptics, there is a risk of additive effects. drugs.com This can lead to an excessive anticholinergic burden, manifesting in a range of symptoms. drugs.comdrugs.com These may include dry mouth, blurred vision, constipation, urinary retention, tachycardia, flushing, and heat intolerance. drugs.comdrugs.com Central anticholinergic effects can also occur, such as confusion, memory problems, disorientation, and hallucinations, particularly in elderly patients. drugs.com The concurrent use of biperiden and maprotiline, for instance, may increase side effects like drowsiness and blurred vision. drugs.com
Table 3: Pharmacodynamic Interactions
Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Consequence |
---|---|---|---|
Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Increased synaptic levels of monoamines (norepinephrine, serotonin) due to combined reuptake inhibition and decreased metabolism. nih.govpsychiatrist.com | Risk of hypertensive crisis and serotonin syndrome. nih.govpsychiatrist.com |
CNS Depressants | Benzodiazepines, Nabilone, Alcohol | Additive or synergistic CNS depressant effects. medindia.netmedscape.commedindia.netdrugs.com | Enhanced sedation, drowsiness, and impairment of psychomotor skills. medscape.comdrugs.com |
Anticholinergic Agents | Atropine, Biperiden, OnabotulinumtoxinA | Additive parasympatholytic effects. drugs.com | Increased risk of peripheral and central anticholinergic symptoms (e.g., dry mouth, blurred vision, confusion, urinary retention). drugs.comdrugs.com |
With Sympathomimetic Agents
Maprotiline hydrochloride functions as a potent inhibitor of norepinephrine reuptake at presynaptic nerve terminals patsnap.com. This action leads to an increased concentration of norepinephrine in the synaptic cleft. When co-administered with sympathomimetic agents, such as amphetamine or salbutamol (B1663637), a pharmacodynamic interaction occurs drugbank.com. Direct-acting sympathomimetics, which act on adrenergic receptors, and indirect-acting agents, which promote norepinephrine release, will have their effects potentiated. This potentiation can result in an exaggerated adrenergic response, including tachycardia and hypertension nih.gov. For instance, combining maprotiline with amphetamine may diminish the sedative effects of maprotiline, while its combination with salbutamol can heighten the risk of QTc interval prolongation drugbank.com.
With Guanethidine (B1672426) and Similar Antihypertensives
The antihypertensive effect of guanethidine and similar adrenergic neuron-blocking agents is dependent on their active transport into the presynaptic adrenergic neuron via the norepinephrine transporter (NET). Maprotiline, by potently blocking this same transporter, effectively prevents these antihypertensive drugs from reaching their intracellular site of action. This competitive inhibition at the NET pump antagonizes the therapeutic effect, leading to a loss of blood pressure control. This mechanism is similar to the well-documented interaction between tricyclic antidepressants and guanethidine semanticscholar.org.
With Phenothiazines and Risk of Seizures
Maprotiline is associated with a risk of inducing seizures, an effect that appears to be linked to achieving high serum concentrations of the drug nih.gov. Overdoses of maprotiline are more likely to result in seizures compared to tricyclic antidepressants nih.gov. The proposed mechanism involves the lowering of the seizure threshold nih.gov. Phenothiazines, a class of antipsychotic medications, also independently lower the seizure threshold. The concurrent administration of maprotiline and a phenothiazine (B1677639) can result in an additive pharmacodynamic effect, significantly increasing the risk of seizures. This is particularly concerning in patients with pre-existing epilepsy or other factors that may predispose them to seizures.
With QTc Prolonging Medications
Maprotiline itself has been identified as a medication that can prolong the QTc interval, a measure of cardiac repolarization psychiatrictimes.com. This effect carries the risk of inducing serious ventricular arrhythmias, such as Torsade de Pointes nih.gov. When maprotiline is administered concurrently with other medications known to prolong the QTc interval, the risk is compounded psychiatrictimes.com. This additive effect on cardiac ion channels, particularly the potassium channels responsible for repolarization, can lead to clinically significant and potentially life-threatening arrhythmias nih.gov. A wide range of medications can interact in this manner.
Table 1: Examples of Medications with QTc-Prolonging Potential that Interact with this compound
Drug Class | Examples |
---|---|
Antiarrhythmics | Amiodarone, Quinidine, Dronedarone drugbank.commedindia.netcardiacbc.ca |
Antipsychotics | Haloperidol, Pimozide, Chlorpromazine cardiacbc.ca |
Antibiotics | Azithromycin, Clarithromycin, Moxifloxacin drugbank.comcardiacbc.ca |
Antifungals | Fluconazole cardiacbc.ca |
Antidepressants | Citalopram, Escitalopram, Amitriptyline (B1667244) psychiatrictimes.comcardiacbc.ca |
With Serotonergic Agents and Serotonin Syndrome Risk
Table 2: Serotonergic Agents and their Potential Interaction with this compound
Drug Class/Agent | Examples | Primary Serotonergic Mechanism |
---|---|---|
SSRIs | Fluoxetine, Sertraline, Citalopram medlineplus.gov | Serotonin Reuptake Inhibition |
SNRIs | Venlafaxine (B1195380), Duloxetine drugs.com | Serotonin and Norepinephrine Reuptake Inhibition |
MAOIs | Phenelzine, Tranylcypromine, Linezolid msdmanuals.comnih.gov | Decreased Serotonin Breakdown |
Opioids | Tramadol, Fentanyl, Meperidine drugs.commedlineplus.gov | Weak Serotonin Reuptake Inhibition/Increased Release |
Triptans | Sumatriptan, Rizatriptan medlineplus.gov | Serotonin Receptor Agonists |
Clinical Implications of Drug Interactions
The mechanistic interactions of this compound have direct clinical consequences. The potentiation of sympathomimetic agents necessitates careful monitoring of cardiovascular parameters, including blood pressure and heart rate, to prevent hypertensive or tachycardic events. The antagonism of guanethidine-like antihypertensives renders these agents ineffective and requires the selection of an alternative antihypertensive medication.
The combined effect with drugs that lower the seizure threshold, such as phenothiazines, mandates extreme caution, particularly in susceptible individuals nih.gov. Co-administration should be avoided if possible. The risk of severe cardiac arrhythmias from cumulative QTc interval prolongation requires that clinicians perform a thorough medication review and consider baseline and follow-up electrocardiograms when combining maprotiline with other QTc-prolonging drugs psychiatrictimes.comnih.gov. Finally, awareness of the signs and symptoms of serotonin syndrome—such as agitation, confusion, hyperthermia, and neuromuscular hyperactivity—is crucial when maprotiline is used with any other serotonergic agent medlineplus.gov. Avoiding high-risk combinations, like with MAOIs, is a key principle of safe prescribing nih.gov.
Challenges and Future Directions in Maprotiline Hydrochloride Research
Elucidation of Residual Mechanisms of Action
Maprotiline (B82187) exhibits strong antagonistic activity at histamine (B1213489) H1 receptors, which is thought to contribute to its sedative effects. It also acts as a moderate antagonist of the 5-HT2 and α1-adrenergic receptors and a weak antagonist of the D2 and muscarinic acetylcholine (B1216132) receptors. More recent findings have identified maprotiline as a potent antagonist of the 5-HT7 receptor, an action that may be an important contributor to its antidepressant effectiveness. Further investigation into these secondary receptor interactions is critical to fully comprehend the compound's anxiolytic and sedative properties and to differentiate its profile from other antidepressants.
A summary of maprotiline's binding affinities for various receptors is presented below.
Receptor/Transporter | Binding Affinity (Ki, nM) |
---|---|
Histamine H1 | 0.79–2.0 |
Histamine H2 | 776 |
Dopamine (B1211576) D3 | 504 |
Dopamine D5 | 429 |
Muscarinic acetylcholine receptor | 570 |
The smaller the Ki value, the more strongly the drug binds to the site.
Personalized Medicine Approaches: Pharmacogenomic Integration
The metabolism of maprotiline is subject to genetic variability, which can significantly impact its efficacy and tolerability, making it a key area for personalized medicine research. The primary route of metabolism is through N-demethylation to its active metabolite, desmethylmaprotiline (B108240). This process is largely mediated by the cytochrome P450 (CYP) enzyme system.
Studies have identified that CYP2D6 and CYP1A2 are the main enzymes contributing to maprotiline demethylation. Research indicates that at therapeutic plasma concentrations, CYP2D6 is responsible for the majority (approximately 83%) of desmethylmaprotiline formation, with CYP1A2 accounting for the remaining 17%. Genetic polymorphisms in these enzymes can lead to variations in drug metabolism rates among individuals. For instance, a case study reported on a patient who failed to respond to standard maprotiline therapy due to ultra-rapid metabolism. In this individual, genotyping did not show a duplication of the CYP2D6 allele, suggesting that other P450 isozymes, possibly CYP2C19, might be responsible for this rapid clearance.
Integrating pharmacogenomic testing into clinical practice could help identify patients who are ultra-rapid or poor metabolizers. This would allow for the prospective tailoring of treatment regimens to achieve optimal therapeutic outcomes while minimizing adverse effects. Future research should focus on identifying all relevant genetic markers that predict maprotiline response and metabolism to develop robust clinical guidelines for its personalized use.
CYP Enzyme | Role in Maprotiline Metabolism | Clinical Significance |
---|---|---|
CYP2D6 | Major enzyme for demethylation (high-affinity site) | Polymorphisms can lead to significant variations in plasma levels. |
CYP1A2 | Contributes to demethylation (low-affinity site) | Variations in activity can affect metabolism, especially when CYP2D6 is inhibited. |
CYP3A4 | Inhibition by ketoconazole (B1673606) showed some effect on desmethylmaprotiline formation. | Potential for drug-drug interactions. |
CYP2C19 | Hypothesized to be involved in cases of ultra-rapid metabolism not explained by CYP2D6. | A potential candidate for future pharmacogenomic studies related to maprotiline non-response. |
Repurposing and Novel Therapeutic Indications
Beyond its established use in treating depression and anxiety, emerging research suggests that maprotiline hydrochloride may have therapeutic potential in other clinical areas. This exploration of new applications, or "drug repurposing," is a significant and growing field of study.
Neuropathic Pain: Maprotiline has been investigated for the treatment of chronic neuropathic pain, a condition that is often challenging to manage. It is believed to help with nerve pain by altering the balance of brain chemicals involved in sending pain signals. Some clinical experience suggests its utility in various types of neuropathic pain, including painful polyneuropathy.
Oncology: Preclinical studies have uncovered potent anti-proliferative effects of maprotiline against certain cancer cell lines. Research has shown it can inhibit the growth of hepatocellular carcinoma (liver cancer) cells and induce apoptosis by targeting the ERK signaling pathway and cellular retinoic acid-binding protein 1 (CRABP1). One study found that maprotiline could suppress both cholesterol biosynthesis and the progression of liver cancer. Another line of research identified anti-proliferative effects against some forms of Burkitt lymphoma.
Diabetic Kidney Disease: A small body of research has also begun to explore the potential utility of maprotiline in treating diabetic kidney disease, comparing its effects to those of amitriptyline (B1667244).
These preliminary findings open up promising avenues for future clinical trials to formally evaluate the efficacy and safety of this compound for these novel indications.
Advanced Neuroimaging and Neurophysiological Studies
Understanding the precise effects of this compound on the brain is crucial for optimizing its use and predicting treatment response. Advanced neuroimaging and neurophysiological techniques, such as electroencephalography (EEG), offer non-invasive methods to study the drug's impact on brain activity.
Early research using EEG showed that single doses of maprotiline could induce a rise in alpha-wave density, an increase in alpha-wave amplitude, and a reduction in alpha-wave frequency. More recent and sophisticated approaches to EEG analysis could provide deeper insights. For example, studies comparing acute versus chronic EEG effects found that maprotiline produced an initial decrease in EEG vigilance, followed by an increase with long-term treatment.
The future of this research lies in using advanced computational methods, such as machine learning and artificial intelligence, to analyze EEG data. Such techniques could identify specific brain-wave signatures that predict a patient's likelihood of responding to maprotiline. This would represent a significant step towards biologically-informed psychiatry, moving beyond trial-and-error to a more precise and predictive approach to antidepressant selection. Further studies using functional magnetic resonance imaging (fMRI) could also help to map the specific neural circuits modulated by maprotiline, providing a more comprehensive picture of its effects on brain function.
Long-Term Efficacy and Safety Research
While the short-term efficacy of maprotiline is well-documented, there is a continuing need for comprehensive research into its long-term effects. Substantial evidence from placebo-controlled maintenance trials in adults with depression indicates that the use of antidepressants can successfully delay the recurrence of depression. However, ongoing monitoring is crucial.
Long-term treatment requires careful observation for any signs of clinical worsening or unusual changes in behavior. The risk of suicidality is a concern with antidepressant treatment, particularly in the initial phases, but monitoring should persist throughout the course of therapy.
From a safety perspective, the long-term cardiovascular effects of tetracyclic antidepressants warrant continued investigation. Arrhythmias, sinus tachycardia, and prolongation of conduction time have been reported, particularly at high doses. There have also been reports of myocardial infarction and stroke associated with this class of drugs. Therefore, long-term studies are essential to fully characterize the cardiovascular risk profile of maprotiline, especially in elderly patients and those with pre-existing cardiovascular disease. This research will help to establish clearer guidelines for safe and effective long-term administration.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity of maprotiline hydrochloride in preclinical research?
- Methodology :
- UV-Vis and IR Spectroscopy : Confirm structural integrity by comparing UV absorbance peaks (e.g., λmax ~254 nm) and infrared spectral bands to reference standards .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of 2-butanol, ammonia solution, and ethyl acetate (14:5:4). Detect impurities under UV light (254 nm); ≤2 secondary spots permitted .
- Loss on Drying : Dry 1 g at 105°C for 3 hours; ≤0.5% mass loss indicates acceptable hygroscopic stability .
Q. How is this compound synthesized and characterized for structural confirmation?
- Synthesis : Derived from a tricyclic scaffold (9,10-ethanoanthracene) with a γ-methylaminopropyl side chain, followed by hydrochlorination .
- Characterization :
- Melting Point : ~244°C (decomposition) .
- Spectroscopic Confirmation : Match ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to theoretical values. Cross-validate with X-ray crystallography for stereochemical clarity .
Q. What validated quantification methods are used for this compound in bulk formulations?
- Titrimetry : Acid-base titration using hydrogen peroxide for oxidation-based quantification .
- HPLC-UV : Reverse-phase C18 columns with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and detection at 254 nm. Validate linearity (1–50 µg/mL) and recovery (>98%) .
Advanced Research Questions
Q. How to design behavioral studies evaluating maprotiline’s antidepressant effects in rodent models?
- Experimental Design :
- Dose Range : 3–10 mg/kg intraperitoneal (mice) for aggression tests (e.g., isolation-induced aggression or foot-shock paradigms) .
- Controls : Include vehicle, positive controls (e.g., imipramine), and sham-operated groups.
- Outcome Metrics : Quantify latency to attack, vocalizations, and post-treatment norepinephrine levels in brain homogenates (HPLC-ECD) .
Q. How to address discrepancies in maprotiline’s binding affinity data across different receptor systems?
- Resolution Strategies :
- Radioligand Binding Assays : Use ³H-nisoxetine for NET (Ki = 5 nM) vs. ³H-citalopram for SERT (Ki = 77 nM). Control for assay conditions (pH, temperature) and tissue specificity (e.g., rat cortical membranes vs. human recombinant receptors) .
- Selectivity Panels : Screen off-target binding (e.g., 5-HT2A, H1, mACh receptors) at 10 µM to identify confounding interactions .
Best practices for using deuterated internal standards in quantifying maprotiline via mass spectrometry.
- Protocol :
- Internal Standard : Maprotiline-d3 hydrochloride for GC-/LC-MS. Prepare stock in methanol (-80°C storage) .
- Sample Prep : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).
- Validation : Ensure deuterated standard co-elutes with analyte and correct for matrix effects (e.g., ion suppression) via post-column infusion .
Q. How to assess off-target receptor interactions during pharmacological profiling?
- Methodology :
- Functional Assays :
- Histamine H1 : Measure inhibition of ³H-pyrilamine binding in guinea pig cerebellum .
- Muscarinic Acetylcholine : Use ³H-QNB in rat striatal membranes; IC50 >1 µM indicates low anticholinergic activity .
- In Silico Docking : Predict binding poses at α1-adrenergic and D2 receptors using AutoDock Vina .
Strategies to ensure reproducibility in neurochemical studies of norepinephrine reuptake inhibition.
- Key Considerations :
- Animal Models : Use age-/weight-matched rodents (e.g., Sprague-Dawley rats) with standardized housing .
- Sampling : Follow subsampling protocols (e.g., Guidance Document 10) to minimize heterogeneity in brain tissue analysis .
- Data Normalization : Express reuptake inhibition as % of baseline ± SEM with n ≥6 per group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.